molecular formula C18H18N2O2 B12561115 5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione CAS No. 184223-38-9

5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione

Cat. No.: B12561115
CAS No.: 184223-38-9
M. Wt: 294.3 g/mol
InChI Key: VEKWKGXDFGHRPM-UHFFFAOYSA-N
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Description

5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a diphenylmethyl group and two methyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethylamine with a suitable diketone, followed by cyclization in the presence of a base. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions, leading to higher purity and reduced production times. The use of catalysts such as zinc chloride or nickel can further improve the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups at the diphenylmethyl position .

Scientific Research Applications

5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar ring structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazolidine: Similar ring structure but with a sulfur atom, leading to different reactivity.

Uniqueness

5-(Diphenylmethyl)-3,5-dimethylimidazolidine-2,4-dione is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

184223-38-9

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-benzhydryl-3,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2/c1-18(16(21)20(2)17(22)19-18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3,(H,19,22)

InChI Key

VEKWKGXDFGHRPM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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